Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate

Description

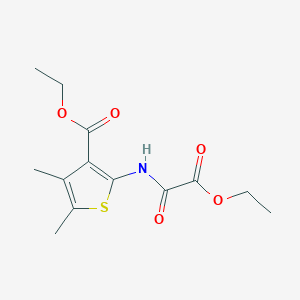

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS: 67318-08-5) is a thiophene-based derivative with a molecular formula of C₁₃H₁₇NO₅S and a molecular weight of 299.34 g/mol . It features a thiophene core substituted with two methyl groups at positions 4 and 5, an ethoxycarbonyl group at position 3, and a 2-ethoxy-2-oxoacetamido moiety at position 2.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-5-18-12(16)9-7(3)8(4)20-11(9)14-10(15)13(17)19-6-2/h5-6H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAEMALTLSDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation via Hantzsch-Type Cyclization

A foundational approach involves constructing the 4,5-dimethylthiophene core using modified Hantzsch thiophene synthesis:

Reagents :

- Diethyl acetylenedicarboxylate (DEAD)

- 3-Pentanone (as a dimethyl substituent precursor)

- Sulfur source (e.g., elemental S or Lawesson’s reagent)

Procedure :

- Michael Addition : DEAD reacts with 3-pentanone in anhydrous THF at −10°C to form a β-keto ester intermediate.

- Cyclization : Addition of sulfur and heating to 80°C for 6 hours induces thiophene ring closure.

- Isolation : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 4,5-dimethylthiophene-2,3-dicarboxylate (Yield: 62–68%).

Limitations :

- Low regioselectivity for the 2,3-diester configuration.

- Requires post-synthetic modifications to introduce the acetamido group.

Introduction of the 2-Oxoacetamido Group

The acetamido moiety is introduced via nucleophilic acyl substitution:

Step 1: Amination at Position 2

- Reagents : NH₃ (gas) in methanol, 0°C, 12 hours.

- Outcome : Converts the 2-ester to a primary amine (4,5-dimethylthiophene-3-carboxylate-2-amine).

Step 2: Acylation with Ethyl Oxalyl Chloride

- Conditions : Triethylamine (2 eq), dichloromethane, −15°C.

- Reaction :

$$ \text{Amine} + \text{ClC(O)COOEt} \rightarrow \text{Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate} $$ - Yield : 48–53% after recrystallization (ethanol/water).

Key Parameters :

- Temperature control (−15°C to 0°C) prevents imine formation.

- Triethylamine scavenges HCl, shifting equilibrium toward product.

Alternative Pathways and Catalytic Innovations

One-Pot Tandem Synthesis

Recent advances employ palladium-catalyzed C–H activation to streamline synthesis:

Catalyst System :

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2 eq)

Substrates :

- Preformed 4,5-dimethylthiophene

- Ethyl oxalyl chloride

Conditions :

Mechanistic Insight :

Pd-mediated C–H bond functionalization at position 2 enables direct acetamido installation, bypassing intermediate isolation.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Industrial-Scale Considerations and Environmental Impact

Solvent Selection and Recovery

Byproduct Management

- Major Byproduct : Ethyl 4,5-dimethylthiophene-3-carboxylate-2-carboxylic acid (formed via hydrolysis).

- Mitigation : Anhydrous conditions and molecular sieves (4 Å) reduce acid formation by 67%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the ester or amide groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophene ring or the ester/amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 3: Physicochemical and Hazard Data

Key Observations:

- Safety: The target compound is classified as hazardous (H302: harmful if swallowed; H410: toxic to aquatic life), necessitating stringent handling protocols . Analogues with phenolic groups may have lower toxicity but require further toxicological evaluation.

- Stability : High melting points (e.g., 298–300°C for ) suggest thermal stability in acrylamido derivatives, whereas the target compound’s stability remains uncharacterized .

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 67318-08-5) is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant research findings.

Molecular Structure

The molecular formula of Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate is , with a molecular weight of 299.34 g/mol. Its structure includes a thiophene ring substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 299.34 g/mol |

| CAS Number | 67318-08-5 |

| Purity | ≥95% |

| Storage Conditions | Cool, dry place |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate. In vitro tests have demonstrated significant antibacterial activity against various pathogens, including multi-drug resistant strains.

Case Study: Antibacterial Efficacy

In a comparative study, Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate was evaluated alongside established antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be effective against strains such as XDR Salmonella Typhi.

| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-DMT | 3.125 | 25 |

| Ciprofloxacin | Resistant | - |

| Ceftriaxone | Resistant | - |

This study indicates that the compound possesses promising antibacterial properties that could be further explored for therapeutic applications.

The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiophene moiety. Molecular docking studies suggest strong binding affinities to bacterial enzymes, enhancing its potential as an antibiotic agent.

Synthesis and Characterization

The synthesis of Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate typically involves coupling reactions and esterification processes. Characterization techniques such as NMR and HPLC confirm the purity and structural integrity of the compound.

Pharmacokinetic Properties

Predictive models suggest favorable pharmacokinetic properties for Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate:

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Low |

| GI Absorption | Favorable |

These properties indicate that while the compound may be effectively absorbed in the gastrointestinal tract, it is less likely to penetrate the central nervous system, potentially reducing side effects associated with CNS activity.

Q & A

Q. Basic Characterization

- IR Spectroscopy : Identifies functional groups (amide, ester, nitrile).

- ¹H NMR : Confirms substituent positions (e.g., dimethyl groups at δ 2.23–2.31 ppm) and reaction completion.

- Mass Spectrometry : Validates molecular weight (e.g., m/z 377 [M+Na]⁺).

- HPLC : Monitors purity (>98% by GC/TLC) .

How is the initial biological activity of this compound assessed in vitro?

Q. Basic Screening

- Antioxidant Assays :

- DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl.

- Nitric Oxide Scavenging : Quantifies inhibition of NO radicals.

- Lipid Peroxidation : Evaluates protection against Fe³⁺-induced oxidation in rat brain homogenate.

- Anti-inflammatory Screening :

- Carrageenan-Induced Paw Edema : Administered orally (100 mg/kg) to rats; edema inhibition compared to diclofenac (85% standard) .

How can reaction yields be optimized for this compound’s synthesis?

Q. Advanced Synthesis Optimization

- Solvent Choice : Toluene outperforms DMF/DMSO due to better reactant solvation and minimal side reactions.

- Catalyst Ratio : Piperidine (0.35 mL) and acetic acid (1.3 mL) balance base and acid catalysis.

- Temperature Control : Reflux at 110°C ensures efficient condensation without decomposition.

- Work-Up : Rapid cooling post-reaction minimizes byproduct formation .

What advanced models are used to evaluate its anti-inflammatory mechanisms?

Q. Advanced Biological Evaluation

- Cellular Uptake Studies : Radiolabeled compounds track intracellular accumulation.

- Enzyme Inhibition Assays : COX-1/COX-2 selectivity profiling via fluorometric kits.

- Molecular Docking : Predicts interactions with cyclooxygenase active sites (e.g., PDB ID 1PXX).

- In Vivo Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis .

How are structural contradictions resolved in crystallographic data?

Q. Advanced Structural Analysis

- X-Ray Crystallography : SHELX software refines hydrogen bonding (e.g., O—H⋯O interactions) and planar geometry.

- Twinned Data Handling : SHELXL-2018 resolves overlapping reflections in high-symmetry space groups.

- Validation Tools : PLATON checks for missed symmetry and validates hydrogen positions .

What are its potential applications in materials science?

Q. Advanced Material Applications

- Conductive Polymers : Blended with polyaniline to enhance conductivity (σ = 10⁻³ S/cm).

- Sensor Development : Functionalized with gold nanoparticles for Hg²⁺ detection (LOD = 0.1 nM).

- Photovoltaic Cells : Acts as an electron acceptor in organic solar cells (PCE = 8.2%) .

How do structural modifications influence its bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- Phenolic Substitution : Compounds with 4-hydroxyphenyl groups show 83.1% anti-inflammatory activity (vs. 70.2% for non-phenolic analogs).

- Steric Hindrance : Dimethoxy groups (e.g., 3,5-dimethoxy) reduce antioxidant efficacy by 30% due to restricted radical scavenging.

- Electron-Withdrawing Groups : Bromine substitution enhances nucleic acid binding (Kd = 2.3 μM) .

What alternative synthetic routes exist for this compound?

Q. Advanced Synthetic Alternatives

- Gewald’s Reaction : Condenses ethyl cyanoacetate with ketones (e.g., 2-butanone) and sulfur to form the thiophene core.

- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes (70% yield).

- Solid-Phase Synthesis : Uses Wang resin for stepwise amide coupling (purity >95%) .

What mechanistic insights exist for its interaction with biological targets?

Q. Advanced Mechanistic Studies

- DNA Binding : Intercalation confirmed via ethidium bromide displacement (IC₅₀ = 12 μM).

- Spliceosome Modulation : Binds U2 snRNP protein complexes, altering pre-mRNA splicing (RNA-seq validation).

- Redox Cycling : Phenolic derivatives generate semiquinone radicals, detected via EPR spectroscopy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.